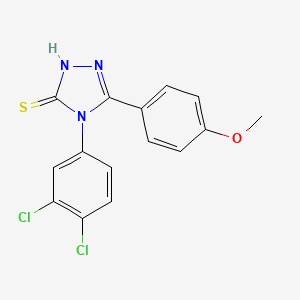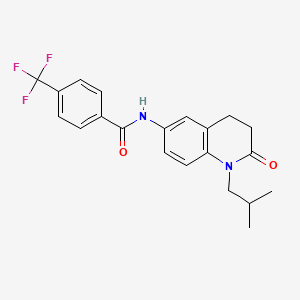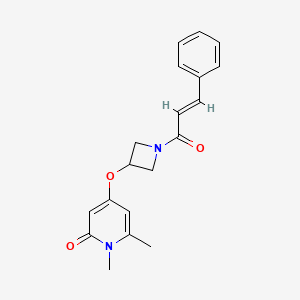
1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will have different electronic and steric properties, which will affect the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the methoxy group might undergo demethylation, the pyridine ring might participate in electrophilic aromatic substitution, and the urea group could react with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group and the aromatic rings could affect its solubility, while the nitrogen atoms in the piperazine ring could participate in hydrogen bonding .Applications De Recherche Scientifique
Urease Inhibitors for Medical Applications
Urease is an enzyme involved in the hydrolysis of urea, which plays a role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Urea derivatives are studied for their potential as urease inhibitors, aiming to treat such infections. This suggests that compounds similar to the one could be explored for their urease inhibitory activity, potentially offering alternatives to existing treatments with fewer side effects (Kosikowska & Berlicki, 2011).
Chemokine CCR3 Receptor Antagonists
The chemokine receptor CCR3 is associated with allergic diseases such as asthma and atopic dermatitis. Piperazine derivatives, particularly those including urea functionalities, have been identified as potent antagonists of CCR3, suggesting their potential in treating allergic diseases. These findings imply that compounds with structural similarities to the chemical could be valuable for designing new treatments for allergic conditions (Willems & IJzerman, 2009).
Biomarkers for Tobacco Exposure and Cancer Research
Certain urea derivatives and piperazine compounds are utilized as biomarkers in studying the exposure to tobacco carcinogens and their metabolites. This application is crucial for understanding the risk factors and mechanisms underlying tobacco-related cancers, indicating a research avenue where similar compounds might be of use (Hecht, 2002).
Urea Biosensors
The detection and quantification of urea concentrations in various fields, including medical diagnostics and environmental monitoring, have led to the development of urea biosensors. These sensors often use urease as a bioreceptor element, with advancements in the field focusing on enhancing the stability and sensitivity of these biosensors. This suggests a potential application for urea derivatives in improving biosensor technologies (Botewad et al., 2021).
Drug Design and Molecular Modulation
Ureas play a significant role in drug design due to their hydrogen bonding capabilities, which are crucial for drug-target interactions. Urea derivatives have been incorporated into molecules displaying a broad range of bioactivities, including modulation of selectivity, stability, and pharmacokinetic profiles. This underscores the versatility of urea compounds in the development of new pharmaceuticals (Jagtap et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-31-22-11-9-21(10-12-22)27-24(30)26-20-7-5-19(6-8-20)18-28-14-16-29(17-15-28)23-4-2-3-13-25-23/h2-13H,14-18H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSVWJJTMXKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2718479.png)
![2-[Butyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2718480.png)
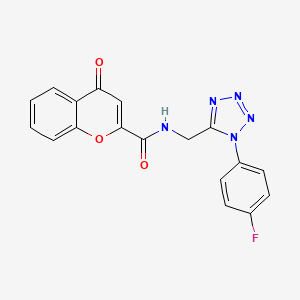
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2718485.png)
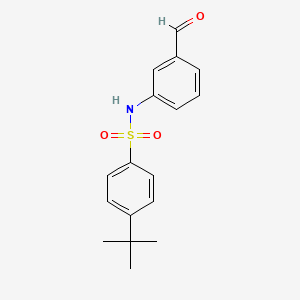
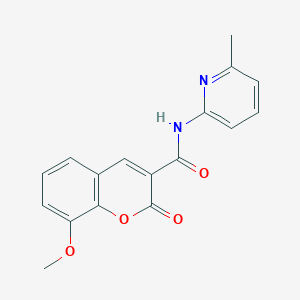

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2718492.png)
![2-Chloro-N-[(4-hydroxy-1,1-dioxothian-4-yl)methyl]propanamide](/img/structure/B2718494.png)
